molecular formula C22H24N2O2 B2817618 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1421530-00-8

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2817618
CAS No.: 1421530-00-8
M. Wt: 348.446
InChI Key: UJWOZYHYNFMTNY-UHFFFAOYSA-N
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Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative designed for advanced biochemical and pharmacological research. This compound integrates key structural motifs known to confer significant research value, including a naphthalene ring system that serves as a robust hydrophobic domain and a dimethylamino phenyl group which can function as an electron donor. Such a molecular architecture is characteristic of compounds investigated for their potential biological activities . Acetamide derivatives are recognized as important scaffolds in medicinal chemistry and are frequently explored as intermediates in the development of novel therapeutic agents . The structural features of this compound suggest potential applications in several research areas. Its naphthalen-1-ylacetamide core is structurally similar to motifs found in compounds investigated for antiproliferative activities, indicating its possible utility in cancer research . Furthermore, the dimethylamino phenyl group is a feature present in various compounds studied for photodynamic applications, including potential use in solar cells and photodynamic therapy, due to its electron-donating properties which can contribute to a donor-acceptor (D-A) structure . Researchers may also value this compound for neurological studies, as several non-nitrogen heterocyclic and acetamide-containing molecules, such as lacosamide, are established anticonvulsant agents, providing a rationale for exploring related structures in this field . The mechanism of action for research compounds with this structure is likely multi-faceted and dependent on the specific biological system under investigation. It may involve interactions with cellular membranes or specific protein targets. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety assessments and biochemical characterizations, such as in vitro activity profiling and selectivity studies, to fully elucidate this compound's research potential.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-24(2)19-12-10-17(11-13-19)21(25)15-23-22(26)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,21,25H,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWOZYHYNFMTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to form an intermediate compound.

    Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under controlled conditions to introduce the hydroxyethyl group.

    Acetylation: The hydroxyethylated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Key Substituents/Modifications Electronic Effects
Target Compound 4-(Dimethylamino)phenyl, hydroxyethyl Electron-donating (dimethylamino), polar
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 4-Chlorophenyl, triazole ring Electron-withdrawing (Cl), π-π stacking (triazole)
N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide 4-Nitrophenyl, hydroxynaphthyl Strong electron-withdrawing (NO₂), acidic hydroxy
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl Polar morpholine enhances solubility

Analysis :

  • Morpholine substituents improve aqueous solubility but increase steric bulk .

Physicochemical Properties

Property Target Compound 6m Naphthalen-1-yloxy Analog
Polar Groups Dimethylamino, hydroxyethyl Chloro, triazole Thiazole sulfonamide
LogP (Predicted) Moderate (~2.5–3.5) Higher (~3.5–4.0) Higher (~3.8–4.5)
Solubility Moderate (polar groups) Low (Cl, triazole) Low (thiazole sulfonamide)

Analysis :

  • The target compound’s hydroxyethyl and dimethylamino groups likely confer better solubility than chlorophenyl or thiazole-containing analogs .
  • Naphthalene moieties universally contribute to hydrophobicity across all compounds.

Q & A

Q. What synthetic methodologies are most effective for producing this compound with high purity?

The synthesis involves coupling 4-(dimethylamino)phenyl ethanol derivatives with naphthalene acetic acid precursors. Key steps include:

  • Activation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane to activate the carboxylic acid group .
  • Reaction Optimization : A 1:1.2 molar ratio of acid to amine and triethylamine as a base can achieve yields up to 99% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95%, validated by ¹H NMR .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H NMR : Critical for verifying proton environments. Key signals include the hydroxyl group (δ 5.2–5.5 ppm) and dimethylamino group (δ 2.8–3.1 ppm) in DMSO-d6 or CDCl3 .
  • HRMS : Confirms molecular weight accuracy (expected [M+H]+ m/z 365.1864 for C22H25N2O2) .
  • X-ray Crystallography : Provides definitive conformation proof, as demonstrated for structurally related acetamides .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assay systems be resolved?

Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). Mitigation strategies include:

  • Standardized Controls : Use known orexin receptor antagonists (e.g., SB-334867) as positive controls in neuroactivity studies .
  • Cross-Validation : Parallel in vitro binding assays (radioligand displacement) and functional assays (calcium flux) under identical conditions .
  • SAR Analysis : Compare activity profiles of structural analogs to identify critical pharmacophores (e.g., dimethylamino group’s role in CNS permeability) .

Q. What strategies elucidate the compound’s mechanism of action in CNS targets?

  • Receptor Binding Assays : Competitive inhibition against ³H-labeled orexin-A in OX1 receptor-expressing cells quantifies affinity (reported IC50 < 100 nM) .
  • Molecular Docking : Use OX1R crystal structures (PDB: 6TO4) to predict binding modes, focusing on hydrogen bonding with Gln126 and hydrophobic interactions with naphthalene .
  • Functional Studies : Measure downstream signaling (cAMP accumulation, ERK phosphorylation) to confirm antagonist behavior .

Q. How should stability studies be designed to evaluate shelf-life?

  • Accelerated Testing : Per ICH guidelines, expose samples to 40°C/75% RH for 6 months with periodic HPLC analysis (C18 column, UV at 254 nm) to monitor degradation (e.g., acetamide bond hydrolysis) .
  • Storage Optimization : Lyophilized forms stored at -20°C in argon show <5% degradation over 12 months vs. solution states .
  • Forced Degradation : Acid/base/oxidative stress tests identify vulnerable sites (e.g., naphthalene oxidation) to guide formulation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling AgentEDC·HCl, 1.5 equiv
SolventDichloromethane
Reaction Time3 h at 0°C → 24 h at RT
PurificationSilica gel (EtOAc/Hexane 3:7)

Q. Table 2. Stability Study Design

ConditionAnalysis FrequencyMetrics Tracked
40°C/75% RH0, 1, 3, 6 monthsPurity (HPLC), Degradants
-20°C (lyophilized)0, 6, 12 monthsResidual moisture, Color

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